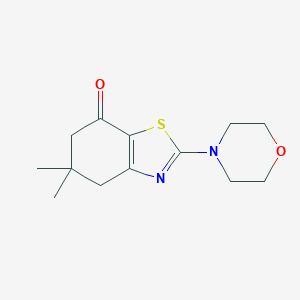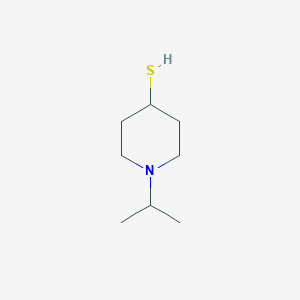
1-Isopropylpiperidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropylpiperidine-4-thiol (IPPT) is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research applications due to its unique properties. IPPT has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-Isopropylpiperidine-4-thiol is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. 1-Isopropylpiperidine-4-thiol has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Effets Biochimiques Et Physiologiques
1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as acetylcholinesterase and tyrosinase. 1-Isopropylpiperidine-4-thiol has also been shown to have antioxidant and anti-inflammatory properties. In addition, 1-Isopropylpiperidine-4-thiol has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropylpiperidine-4-thiol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 1-Isopropylpiperidine-4-thiol has some limitations, including its low potency and selectivity. It may also require high doses to achieve the desired effects, which can lead to toxicity issues.
Orientations Futures
There are several future directions for research on 1-Isopropylpiperidine-4-thiol. One area of interest is the development of more potent and selective 1-Isopropylpiperidine-4-thiol analogs. Another area of interest is the investigation of 1-Isopropylpiperidine-4-thiol's potential as an antipsychotic and anticonvulsant agent. Additionally, further research is needed to understand the mechanism of action of 1-Isopropylpiperidine-4-thiol and its potential for modulating the immune system.
Conclusion:
In conclusion, 1-Isopropylpiperidine-4-thiol is a unique chemical compound that has been extensively studied for its scientific research applications. It has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. Further research is needed to fully understand the potential of 1-Isopropylpiperidine-4-thiol for drug discovery and therapeutic applications.
Méthodes De Synthèse
1-Isopropylpiperidine-4-thiol can be synthesized through several methods, including the reaction between isopropylamine and 1-chloro-4-thiophenylpiperidine, or the reaction between isopropylamine and 4-thiocyanatopiperidine. The synthesis of 1-Isopropylpiperidine-4-thiol is a multi-step process that requires careful attention to detail and purification methods to ensure the purity of the final product.
Applications De Recherche Scientifique
1-Isopropylpiperidine-4-thiol has been widely used in scientific research applications, including drug discovery, pharmacology, and toxicology. It has been studied for its potential use as an anticonvulsant, antipsychotic, and anti-inflammatory agent. 1-Isopropylpiperidine-4-thiol has also been studied for its potential to inhibit the growth of cancer cells and its ability to modulate the immune system.
Propriétés
Numéro CAS |
156757-18-5 |
|---|---|
Nom du produit |
1-Isopropylpiperidine-4-thiol |
Formule moléculaire |
C8H17NS |
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
1-propan-2-ylpiperidine-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
SELJYUCBDMFSGB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)S |
SMILES canonique |
CC(C)N1CCC(CC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



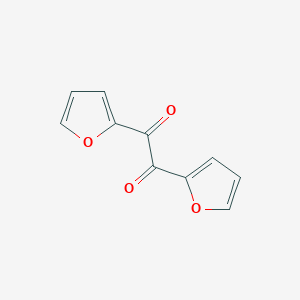
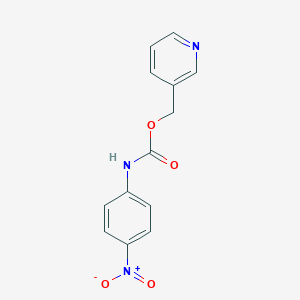
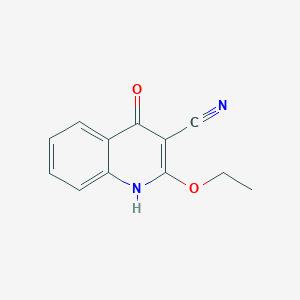
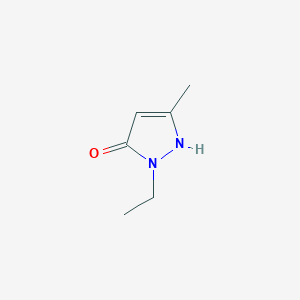
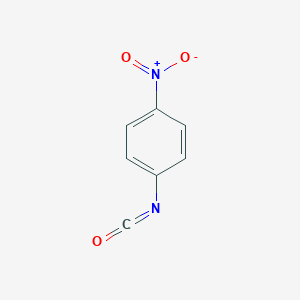
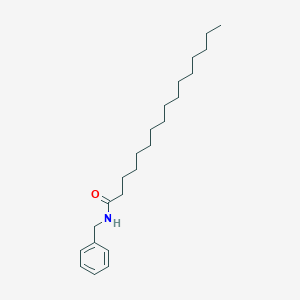

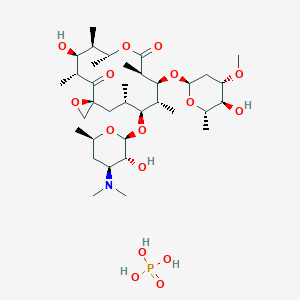
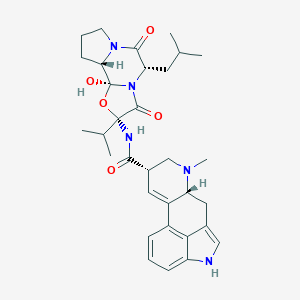
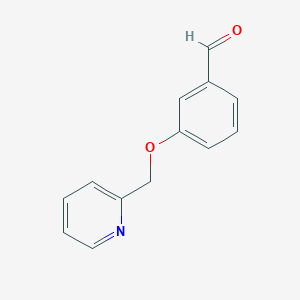
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
